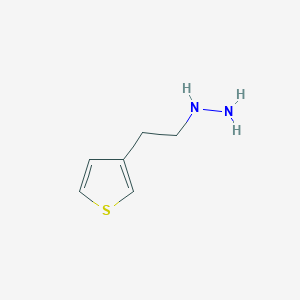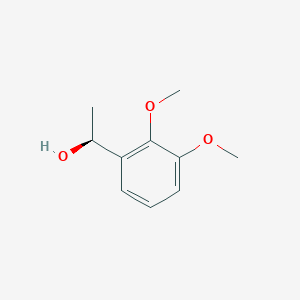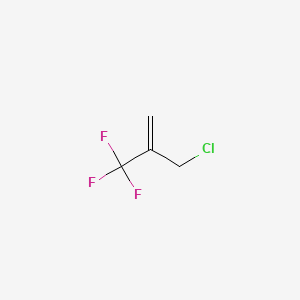
1-Chloro-3,3,3-trifluoro-2-methylpropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,3,3-trifluoro-2-methylpropene is an organofluorine compound with the molecular formula C₄H₄ClF₃ and a molecular weight of 144.523 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a versatile intermediate in various chemical processes.
Métodos De Preparación
The synthesis of 1-Chloro-3,3,3-trifluoro-2-methylpropene typically involves the reaction of isobutylene with chlorine and fluorine sources. One common method includes the catalytic conversion of isobutylene to 1-chloro-2-trifluoromethyl-3,3,3-trifluoropropene . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and selectivity.
Industrial production methods may involve gas-phase fluorine-chlorine exchange reactions using 1,1,1,3,3-pentachloropropane as a raw material . This method is advantageous due to its high conversion rate and selectivity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
1-Chloro-3,3,3-trifluoro-2-methylpropene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include halogens, hydrogen halides, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3,3,3-trifluoro-2-methylpropene has several applications in scientific research and industry:
Chemistry: It serves as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds derived from this compound are often used in medicinal chemistry for the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used as a precursor in the production of refrigerants, foaming agents, and solvents.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3,3,3-trifluoro-2-methylpropene involves its reactivity due to the presence of both chlorine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1-Chloro-3,3,3-trifluoro-2-methylpropene can be compared with other similar compounds, such as:
1-Chloro-3,3,3-trifluoropropene: This compound is used as a refrigerant and has a lower global warming potential.
Chlorotrifluoropropane: Known for its use as a solvent and in the production of fluorinated polymers.
The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine and fluorine atoms, which make it a valuable intermediate in various chemical processes.
Propiedades
Número CAS |
381-83-9 |
|---|---|
Fórmula molecular |
C4H4ClF3 |
Peso molecular |
144.52 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C4H4ClF3/c1-3(2-5)4(6,7)8/h1-2H2 |
Clave InChI |
DHODLDAVSMRUMX-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)

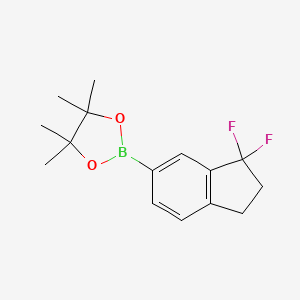


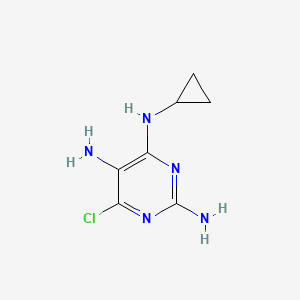
![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)

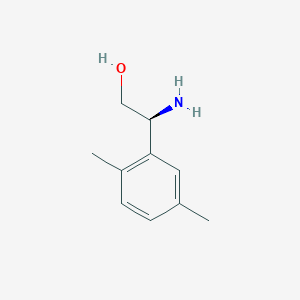
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)

